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Compound of Interest

1-(3-Methoxy-5-
Compound Name:
methylphenyl)ethanone

Cat. No.: B1602381

An In-depth Technical Guide to 1-(3-Methoxy-5-methylphenyl)ethanone
CAS Number: 43113-94-6

Abstract: This technical guide provides a comprehensive overview of 1-(3-Methoxy-5-
methylphenyl)ethanone (CAS No. 43113-94-6), a substituted acetophenone derivative of
significant interest to the chemical and pharmaceutical industries. The document delves into its
physicochemical properties, outlines a robust synthetic methodology via Friedel-Crafts
acylation with detailed mechanistic insights, and discusses its analytical characterization.
Furthermore, it explores the compound's applications as a versatile intermediate in organic
synthesis, particularly within the context of drug discovery and development. This guide is
intended for researchers, chemists, and professionals in drug development seeking a detailed
understanding of this valuable chemical building block.

Introduction

1-(3-Methoxy-5-methylphenyl)ethanone is an aromatic ketone that belongs to the broad
class of acetophenones. These compounds are characterized by an acetyl group attached to a
phenyl ring and are pervasive scaffolds in both natural products and synthetic molecules.[1]
The specific substitution pattern of 1-(3-Methoxy-5-methylphenyl)ethanone—a methoxy and
a methyl group at the meta positions relative to each other—provides a unique electronic and
steric profile, making it a valuable intermediate for accessing more complex molecular
architectures. Its utility is primarily realized in its role as a precursor, where the ketone
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functionality and the substituted aromatic ring offer multiple reaction sites for building
sophisticated molecules, including potential agrochemicals and active pharmaceutical
ingredients (APIs).[1]

Physicochemical Properties and Identification

The fundamental properties of 1-(3-Methoxy-5-methylphenyl)ethanone are summarized
below. Accurate identification and understanding of these properties are critical for its proper
handling, storage, and application in synthetic chemistry.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
CAS Number 43113-94-6 [2][3]
Molecular Formula C10H1202 [2]
Molecular Weight 164.2 g/mol [2]

1-(3-methoxy-5-
IUPAC Name [4]
methylphenyl)ethanone

Appearance Colorless to light yellow liquid [5]

Sealed in dry, Room
Storage (5]
Temperature

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for synthesizing 1-(3-Methoxy-5-
methylphenyl)ethanone is the Friedel-Crafts acylation of 3,5-dimethylanisole. This reaction is
a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[6]

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound (3,5-
dimethylanisole) with an acylating agent, such as acetyl chloride or acetic anhydride, in the
presence of a strong Lewis acid catalyst like aluminum chloride (AICIs).[6][7] The reaction
proceeds via an electrophilic aromatic substitution mechanism.[7]
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Reaction Scheme:

(CH3)2C6H3OCHs (3,5-Dimethylanisole) + CH3zCOCI (Acetyl Chloride) --(AICIs)--> C10H1202 (1-
(3-Methoxy-5-methylphenyl)ethanone) + HCI

Mechanistic Discussion

The causality behind this synthetic choice rests on the predictable nature of electrophilic
aromatic substitution guided by the existing substituents on the anisole ring.

» Formation of the Electrophile: The reaction begins with the activation of the acylating agent
by the Lewis acid. The aluminum chloride coordinates to the chlorine atom of acetyl chloride,
polarizing the C-Cl bond and leading to the formation of a highly reactive, resonance-
stabilized acylium ion (CHsCO™).[6][7] This acylium ion is the potent electrophile required for
the reaction.

o Electrophilic Attack: The electron-rich aromatic ring of 3,5-dimethylanisole acts as a
nucleophile, attacking the electrophilic carbon of the acylium ion.[7] The methoxy (-OCHs)
and methyl (-CHs) groups are both ortho-, para-directing and activating substituents.
However, the steric hindrance from the two methyl groups at positions 3 and 5 strongly
favors acylation at the C4 position (para to the methoxy group and ortho to both methyl
groups). This results in a high regioselectivity for the desired product.

e Re-aromatization: The attack on the acylium ion forms a non-aromatic carbocation
intermediate known as a sigma complex or arenium ion.[7] To restore the stabilizing
aromaticity, a weak base (such as the AICla~ complex) abstracts a proton from the carbon
atom where the acyl group has attached. This regenerates the aromatic ring and the AICl3
catalyst, and produces HCI as a byproduct.[7]

o Catalyst Complexation: A crucial practical consideration is that the Lewis acid catalyst (AICIs)
strongly complexes with the ketone product.[7][8] Therefore, a stoichiometric amount, rather
than a catalytic amount, of AICIs is typically required. The reaction must be quenched with
water in a subsequent workup step to hydrolyze this complex and liberate the final ketone
product.[8]

Detailed Experimental Protocol
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» Safety Precaution: This reaction is exothermic and involves corrosive and volatile reagents. It
must be performed in a well-ventilated fume hood with appropriate personal protective
equipment (gloves, safety glasses).[7]

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with
anhydrous aluminum chloride (1.1 eq.) and a dry solvent such as dichloromethane (DCM).
The suspension is cooled to 0°C in an ice bath.[8]

o Reagent Addition: A solution of 3,5-dimethylanisole (1.0 eq.) and acetyl chloride (1.05 eq.) in
dry DCM is added dropwise to the stirred AlCl3 suspension via the dropping funnel,
maintaining the internal temperature below 5°C. The slow addition is critical to control the
exothermic reaction.[8]

» Reaction Progression: After the addition is complete, the ice bath is removed, and the
reaction mixture is allowed to warm to room temperature. It is stirred for 2-4 hours until TLC
analysis indicates the consumption of the starting material.

o Workup and Quenching: The reaction flask is cooled again in an ice bath. The mixture is
carefully and slowly poured onto crushed ice with stirring to quench the reaction and
hydrolyze the aluminum complexes.[8] This process is highly exothermic and releases HCI
gas.

o Extraction: The mixture is transferred to a separatory funnel. The organic layer (DCM) is
separated, and the aqueous layer is extracted twice more with DCM.

 Purification: The combined organic layers are washed with saturated sodium bicarbonate
solution, followed by brine. The organic phase is then dried over anhydrous sodium sulfate,
filtered, and the solvent is removed under reduced pressure to yield the crude product.

» Final Purification: The crude 1-(3-Methoxy-5-methylphenyl)ethanone can be purified by
vacuum distillation or column chromatography to obtain a high-purity liquid.

Synthesis Workflow Diagram
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Reaction Setup

1. Charge flask with AICIz and DCM

:

2. Cool to 0°C in ice bath

Reaction

3. Prepare solution of 3,5-dimethylanisole
and acetyl chloride in DCM

:

4. Add reagents dropwise to flask

:

5. Stir at room temperature for 2-4h

Workup &}uriﬁcation

6. Quench by pouring onto ice

:

7. Extract with DCM

:

8. Wash with NaHCOs and brine

;

9. Dry over Na2S0Oa and evaporate

;

10. Purify by vacuum distillation

;

Pure 1-(3-Methoxy-5-methylphenyl)ethanone

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(3-Methoxy-5-methylphenyl)ethanone.
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Spectroscopic and Analytical Characterization

To validate the identity and purity of the synthesized product, a suite of analytical techniques is
employed. The expected spectral data serves as a reference for quality control.

Table 2: Expected Analytical Data

Technique Expected Features

- Aromatic protons (singlets or narrow multiplets)
in the 6 6.5-7.5 ppm range. - Methoxy protons (-
OCHs) as a singlet around & 3.8 ppm. - Acetyl
'H NMR ) g ! pp y
protons (-COCHs) as a singlet around & 2.5
ppm. - Aromatic methyl protons (-CHs) as a

singlet around & 2.3 ppm.

- Carbonyl carbon (-C=0) signal in the & 195-

200 ppm range. - Aromatic carbons in the d 110-
13C NMR 160 ppm range. - Methoxy carbon (-OCHs)

around o 55 ppm. - Acetyl and methyl carbons in

the & 20-30 ppm range.

- Strong, sharp carbonyl (C=0) stretch at ~1680
cm™1, - C-O-C (ether) stretching bands around
1250-1050 cm~2. - Aromatic C-H and C=C

stretching bands.

IR Spectroscopy

- Molecular ion peak (M*) at m/z = 164. - A
Mass Spec (El) prominent fragment peak at m/z = 149 due to

the loss of a methyl group ([M-15]%).

Applications in Research and Drug Development

While not an end product itself, 1-(3-Methoxy-5-methylphenyl)ethanone is a valuable
intermediate. The acetophenone scaffold is a privileged structure in medicinal chemistry,
serving as a precursor for numerous APIs.[1] For instance, other substituted ketones are
known intermediates in the synthesis of selective COX-2 inhibitors like Etoricoxib.[9]
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Role as a Synthetic Intermediate

The true value of this molecule lies in the reactivity of its functional groups:

e The Ketone: The carbonyl group is a versatile handle for a wide array of chemical
transformations, including:

o Reduction: Can be reduced to a secondary alcohol, which can then be used in
esterifications or as a leaving group.

o Oxidation (e.g., Baeyer-Villiger): Can be converted to an ester.

o Condensation Reactions (e.g., Aldol, Claisen-Schmidt): Can be used to form larger carbon
skeletons.

o Reductive Amination: Can be converted into an amine, introducing a key basic center
common in many drugs.

e The Aromatic Ring: The ring can undergo further electrophilic substitution, although the
existing groups will direct the position of new substituents. It can also participate in cross-
coupling reactions if converted to a halide or triflate.

Logical Progression in Drug Discovery

This compound can serve as a starting point for generating a library of compounds for
screening. The workflow illustrates how a simple building block is elaborated into a more

complex, drug-like molecule.

Click to download full resolution via product page

Caption: Hypothetical pathway from intermediate to a complex drug-like scaffold.
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Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, this compound presents several hazards.

e Hazard Statements:
o H315: Causes skin irritation.[4]
o H319: Causes serious eye irritation.[4]
o H335: May cause respiratory irritation.[4]
e Precautions:
o Handle only in a well-ventilated area or fume hood.[7]
o Wear protective gloves, clothing, and eye/face protection.
o Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this
chemical.

Conclusion

1-(3-Methoxy-5-methylphenyl)ethanone, identified by CAS number 43113-94-6, is a
strategically important chemical intermediate. Its synthesis is reliably achieved through Friedel-
Crafts acylation, a process with a well-understood and predictable mechanism. The
compound's value is derived from its dual functionality—a reactive ketone and a modifiable
aromatic ring—which allows for its elaboration into a diverse range of complex molecules for
applications in pharmaceutical and materials science research. This guide provides the
foundational knowledge required for its synthesis, characterization, and strategic application in
advanced scientific programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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